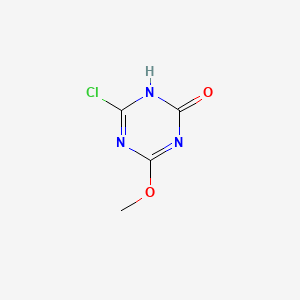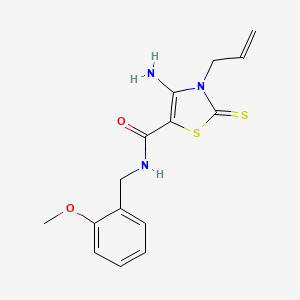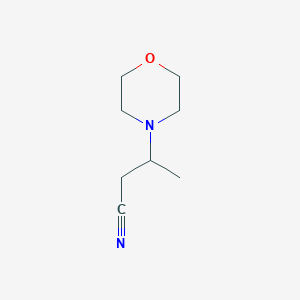
3-(Morpholin-4-yl)butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Morpholin-4-yl)butanenitrile is a compound that features a morpholine ring, which is a common pharmacophore in medicinal chemistry. Morpholine derivatives are known for their ability to form key hydrogen bonding interactions and convey selectivity in the inhibition of certain kinases, such as PI3K and PIKKs . The morpholine ring's non-bonding pair of electrons can interact with electron-deficient systems, which is crucial for its utility as a kinase hinge binder .
Synthesis Analysis
The synthesis of morpholine derivatives can involve various chemical reactions. For instance, the transamination of cyanothioacetamide with morpholine can lead to the formation of 3-(morpholin-1-yl)-3-thioxopropanenitrile . Additionally, morpholine can react with other compounds, such as 4-bromo-1,3,4-trichloro-1-(decylsulfanyl)-2-nitro-buta-1,3-diene, to yield complex structures like 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene .
Molecular Structure Analysis
The molecular structure of morpholine derivatives can be quite diverse. For example, in the crystal structure of a related compound, the morpholine ring adopts a chair conformation, and the morpholine ring and the butadiene group are inclined at a significant angle, indicating that the butadiene unit is not fully planar . This suggests that the morpholine ring can influence the overall geometry of the molecule.
Chemical Reactions Analysis
Morpholine derivatives can undergo various chemical reactions. The transamination process mentioned earlier is one such reaction that can yield different morpholine-containing compounds . Alkylation of the resulting products can lead to the synthesis of a variety of other derivatives, demonstrating the versatility of morpholine in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives can be influenced by their molecular structure. For instance, the solid-state properties of a morpholine-containing precursor of the chiral drug timolol indicate that the compound is prone to spontaneous resolution, which is a significant property for chiral drug synthesis . The crystal packing and the main chain conformation of the molecules can differ from related structures, affecting the absolute configuration of the formed crystals .
Scientific Research Applications
Chemical Synthesis and Molecular Structure
- Dyachenko et al. (2012) explored the transamination of cyanothioacetamide with morpholine, leading to the formation of 3-(morpholin-1-yl)-3-thioxopropanenitrile and its derivatives. These compounds were further used to synthesize various heterocyclic compounds, showcasing the role of morpholine derivatives in chemical synthesis and molecular structure studies (Dyachenko, Chernega, & Dyachenko, 2012).
Pharmaceutical Research
- Hobbs et al. (2019) discovered a non-nitrogen containing morpholine isostere, which was applied in the synthesis of novel inhibitors of the PI3K-AKT-mTOR pathway. This highlights morpholine derivatives' significance in pharmaceutical research, particularly in developing new therapeutic agents (Hobbs et al., 2019).
Organic Chemistry and Synthesis
- D'hooghe et al. (2006) demonstrated the novel synthesis of cis-3,5-disubstituted morpholine derivatives, indicating the utility of morpholine in organic synthesis and its adaptability in forming various structurally diverse compounds (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).
Supramolecular Chemistry
- Seilkhanov et al. (2015) studied the structures of supramolecular inclusion complexes of morpholine derivatives with cyclodextrins, using NMR spectroscopy. This research illustrates the relevance of morpholine derivatives in studying supramolecular interactions and complex formation (Seilkhanov et al., 2015).
Catalysis
- Cui et al. (2015) synthesized novel heteronuclear dication Brønsted acidic ionic liquids based on morpholine derivatives. Their study underscores the role of morpholine derivatives in catalysis and the synthesis of ionic liquids (Cui, Zhang, Jia, Wang, & Wei, 2015).
Combustion and Fuel Research
- Lucassen et al. (2011) investigated morpholine as a model biofuel, studying fuel-nitrogen conversion in the combustion process. This research highlights the application of morpholine derivatives in understanding the combustion chemistry of biomass-derived fuels (Lucassen, Labbe, Westmoreland, & Kohse-Höinghaus, 2011).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds containing a morpholine moiety have been found to exhibit a broad spectrum of biological activity , suggesting that 3-(Morpholin-4-yl)butanenitrile may interact with multiple targets.
Biochemical Pathways
It’s possible that this compound may influence multiple pathways due to its potential broad spectrum of biological activity .
properties
IUPAC Name |
3-morpholin-4-ylbutanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-8(2-3-9)10-4-6-11-7-5-10/h8H,2,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQAVGZAKHAIIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)N1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol](/img/structure/B2546036.png)
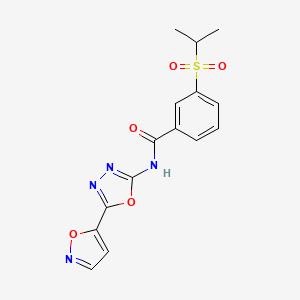
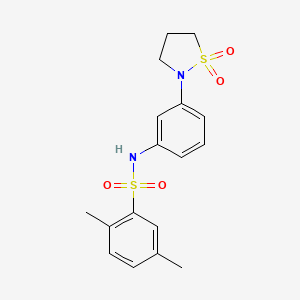
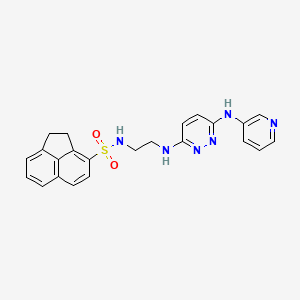
![Methyl endo-8,8-difluorobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2546043.png)
![3-[(4-chlorobenzenesulfonyl)methyl]-4-nitro-N-[(1E)-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]amino}methylidene]benzamide](/img/structure/B2546047.png)
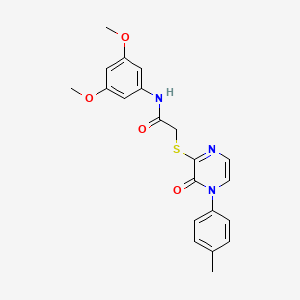
![3-[3-Ethoxy-2-(1,2-oxazol-5-ylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B2546049.png)
![Benzyl 2-(4,7-dimethyl-1,3-dioxo-6-propan-2-ylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2546051.png)
![5-Cyclopropylsulfonyl-2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2546053.png)
![2-chloro-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2546054.png)

